N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]-3,4,5-trimethoxybenzamide
Description
This compound features a 5,6-dimethylthieno[2,3-d]pyrimidine core linked via an oxygen atom to a phenyl group, which is further connected to a 3,4,5-trimethoxybenzamide moiety. The thieno[2,3-d]pyrimidine scaffold is a bicyclic heteroaromatic system combining thiophene and pyrimidine rings, offering electron-rich regions critical for interactions with biological targets like kinases or enzymes.
Properties
IUPAC Name |
N-[4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-13-14(2)33-24-20(13)23(25-12-26-24)32-17-8-6-16(7-9-17)27-22(28)15-10-18(29-3)21(31-5)19(11-15)30-4/h6-12H,1-5H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHJMJJZADFHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)OC3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the reaction of 3-mercapto-2-butanone with malononitrile in the presence of a base such as sodium methoxide to form the thienopyrimidine ring.
Attachment of the Phenyl Group: The thienopyrimidine intermediate is then reacted with 4-bromophenol under basic conditions to introduce the phenyl group.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of more efficient catalysts, optimized reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or thienopyrimidine rings, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the phenyl or thienopyrimidine rings.
Scientific Research Applications
N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocycle Modifications
Compound 23 (N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide)
- Core: Retains the 5,6-dimethylthieno[2,3-d]pyrimidine.
- Substituents : Replaces the trimethoxybenzamide with a simpler acetamide group.
- Properties : Lower molecular weight (314.0 [M+H]+ vs. ~535.5 for the main compound) and reduced steric bulk. The absence of methoxy groups may limit hydrophobic interactions .
N-{4-[(6-Ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-3,4,5-trimethoxybenzamide
- Core: Pyrimidine lacking the thieno-fused ring.
- Substituents : Ethoxy and methyl groups at positions 6 and 2, respectively.
2-[(5,6-Dimethylfuro[2,3-d]pyrimidin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide
Substituent Variations
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide
- Substituents: Trifluoromethylphenoxy group at position 2 of the thieno core.
- Impact : The electron-withdrawing CF₃ group enhances metabolic stability and may improve bioavailability. The methoxybenzamide offers moderate hydrophobicity compared to trimethoxy derivatives .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
